Cas no 923243-46-3 (3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine)

3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine structure
923243-46-3 structure
Product Name:3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine
CAS No:923243-46-3
MF:C22H23N5
MW:357.451524019241
CID:5441362
PubChem ID:16811837
Update Time:2025-05-16

3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 923243-46-3
    • 3-(3-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
    • AKOS022036474
    • 5-(3-methylpiperidin-1-yl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazoline
    • 3-(3-methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
    • F3168-1415
    • 3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
    • 3-(3-Methylphenyl)-5-(3-methyl-1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline
    • 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine
    • Inchi: 1S/C22H23N5/c1-15-7-5-9-17(13-15)20-22-23-21(26-12-6-8-16(2)14-26)18-10-3-4-11-19(18)27(22)25-24-20/h3-5,7,9-11,13,16H,6,8,12,14H2,1-2H3
    • InChI Key: VXSMMTGUHKYNQY-UHFFFAOYSA-N
    • SMILES: N12N=NC(C3=CC=CC(C)=C3)=C1N=C(N1CCCC(C)C1)C1=C2C=CC=C1

Computed Properties

  • Exact Mass: 357.19534575g/mol
  • Monoisotopic Mass: 357.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 3.22±0.40(Predicted)

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3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine Related Literature

Additional information on 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine

Recent Advances in the Study of 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine (CAS: 923243-46-3)

The compound 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine (CAS: 923243-46-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a triazoloquinazoline core, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. Recent research has focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and oncology.

A key area of investigation has been the compound's interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Studies have demonstrated that 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine exhibits high affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential as a modulator of neurochemical processes. Furthermore, its unique structural features have been linked to selective inhibition of kinases implicated in cancer progression, making it a promising candidate for further development in oncology therapeutics.

Recent synthetic approaches to 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine have focused on improving yield and scalability while maintaining high purity. Novel catalytic methods and green chemistry principles have been employed to optimize the synthesis of this compound, addressing previous challenges related to its complex heterocyclic structure. These advancements have facilitated more efficient production for preclinical studies and have opened new avenues for structural diversification to enhance its pharmacological profile.

In vitro and in vivo studies have provided compelling evidence of the compound's biological activity. Research published in the Journal of Medicinal Chemistry (2023) reported significant anxiolytic effects in animal models, with reduced side effects compared to current standard treatments. Additionally, studies in cancer cell lines have shown promising antiproliferative activity, particularly in tumors with specific genetic mutations. These findings underscore the compound's potential as a multi-target therapeutic agent with applications across different disease areas.

The pharmacokinetic properties of 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine have also been a focus of recent research. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profile have revealed favorable characteristics, including good oral bioavailability and blood-brain barrier penetration. These properties, combined with its demonstrated safety profile in preliminary toxicology studies, position this compound as a strong candidate for further clinical development.

Looking forward, researchers are exploring the potential of 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine in combination therapies and as a scaffold for the development of novel derivatives with enhanced selectivity and potency. The compound's unique chemical structure offers multiple sites for modification, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. These efforts are expected to yield optimized candidates for specific therapeutic indications in the coming years.

In conclusion, the growing body of research on 3-methyl-1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylpiperidine (CAS: 923243-46-3) highlights its significant potential in drug discovery and development. Its multifaceted pharmacological activities, combined with recent advances in synthetic methodology and formulation, make it a compound of considerable interest to both academic researchers and pharmaceutical developers. Continued investigation into its mechanisms of action and therapeutic applications is likely to yield important insights and potentially novel treatment options for various medical conditions.

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